molecular formula C2H3ClO3 B12702039 Chlorohydroxyacetic acid CAS No. 175276-29-6

Chlorohydroxyacetic acid

Cat. No.: B12702039
CAS No.: 175276-29-6
M. Wt: 110.49 g/mol
InChI Key: SORBEIKZIPTJRS-UHFFFAOYSA-N
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Description

Chlorohydroxyacetic acid is an organic compound that belongs to the family of carboxylic acids. It is characterized by the presence of both a hydroxyl group (-OH) and a chlorine atom attached to the acetic acid backbone. This compound is known for its reactivity and versatility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorohydroxyacetic acid can be synthesized through several methods:

    Hydrolysis of Chloroacetyl Chloride: This method involves the reaction of chloroacetyl chloride with water, resulting in the formation of this compound.

    Oxidation of Chlorohydroxyethanol: Another method involves the oxidation of chlorohydroxyethanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods:

    Chlorination of Glycolic Acid: Industrially, this compound can be produced by the chlorination of glycolic acid in the presence of a suitable catalyst. This method is efficient and yields a high purity product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form glycolic acid and other oxidized products.

    Reduction: It can be reduced to form chlorohydroxyethanol.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form glycolic acid.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Hydroxide ions (OH-), ammonia (NH3).

Major Products Formed:

    Glycolic Acid: Formed through oxidation or substitution reactions.

    Chlorohydroxyethanol: Formed through reduction reactions.

Scientific Research Applications

Chlorohydroxyacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is utilized in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is employed in the production of herbicides, insecticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of chlorohydroxyacetic acid involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Oxidative Stress: this compound can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

    DNA Interaction: It can interact with DNA, causing mutations and affecting gene expression.

Comparison with Similar Compounds

Chlorohydroxyacetic acid can be compared with other similar compounds such as:

    Chloroacetic Acid: Both compounds contain a chlorine atom, but this compound has an additional hydroxyl group, making it more reactive.

    Glycolic Acid: this compound can be converted to glycolic acid through substitution reactions. Glycolic acid lacks the chlorine atom and is less reactive.

    Dichloroacetic Acid: This compound has two chlorine atoms, making it more acidic and reactive compared to this compound.

Uniqueness: this compound’s unique combination of a hydroxyl group and a chlorine atom provides it with distinct reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Properties

CAS No.

175276-29-6

Molecular Formula

C2H3ClO3

Molecular Weight

110.49 g/mol

IUPAC Name

2-chloro-2-hydroxyacetic acid

InChI

InChI=1S/C2H3ClO3/c3-1(4)2(5)6/h1,4H,(H,5,6)

InChI Key

SORBEIKZIPTJRS-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)(O)Cl

Origin of Product

United States

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